molecular formula C9H6ClF3N2O4 B11763506 N-[5-chloro-2-nitro-4-(trifluoromethoxy)phenyl]acetamide

N-[5-chloro-2-nitro-4-(trifluoromethoxy)phenyl]acetamide

Cat. No.: B11763506
M. Wt: 298.60 g/mol
InChI Key: DBNBDCIMRXAVNE-UHFFFAOYSA-N
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Description

N-[5-chloro-2-nitro-4-(trifluoromethoxy)phenyl]acetamide is a chemical compound with the molecular formula C9H6ClF3N2O4 and a molecular weight of 298.60 g/mol This compound is characterized by the presence of a chloro, nitro, and trifluoromethoxy group attached to a phenyl ring, along with an acetamide group

Preparation Methods

The synthesis of N-[5-chloro-2-nitro-4-(trifluoromethoxy)phenyl]acetamide can be achieved through several methods. One common approach involves the reaction of 5-chloro-2-nitro-4-(trifluoromethoxy)aniline with acetic anhydride under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like pyridine to facilitate the acetylation process. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization to obtain the desired product.

Chemical Reactions Analysis

N-[5-chloro-2-nitro-4-(trifluoromethoxy)phenyl]acetamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetamide group, to form corresponding oxides.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, amines, thiols, and oxidizing agents like potassium permanganate. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N-[5-chloro-2-nitro-4-(trifluoromethoxy)phenyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-chloro-2-nitro-4-(trifluoromethoxy)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethoxy group enhances the compound’s lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets .

Comparison with Similar Compounds

N-[5-chloro-2-nitro-4-(trifluoromethoxy)phenyl]acetamide can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H6ClF3N2O4

Molecular Weight

298.60 g/mol

IUPAC Name

N-[5-chloro-2-nitro-4-(trifluoromethoxy)phenyl]acetamide

InChI

InChI=1S/C9H6ClF3N2O4/c1-4(16)14-6-2-5(10)8(19-9(11,12)13)3-7(6)15(17)18/h2-3H,1H3,(H,14,16)

InChI Key

DBNBDCIMRXAVNE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1[N+](=O)[O-])OC(F)(F)F)Cl

Origin of Product

United States

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